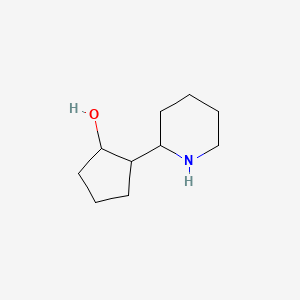

2-(Piperidin-2-yl)cyclopentan-1-ol

Description

Contextualization within Nitrogen-Containing Heterocycles and Cycloalkanol Structures

Nitrogen-containing heterocycles are cyclic compounds where one or more carbon atoms in the ring are replaced by nitrogen atoms. openmedicinalchemistryjournal.comelsevierpure.com These structures are of immense importance as they form the core of numerous natural products, including vitamins, alkaloids, and antibiotics, as well as a vast array of synthetic pharmaceuticals. openmedicinalchemistryjournal.comnih.gov In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule pharmaceuticals contain a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.com The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a common scaffold in many biologically active compounds due to its ability to engage in hydrogen bonding and its defined conformational properties. openmedicinalchemistryjournal.com

Cycloalkanols, on the other hand, are cyclic hydrocarbons containing a hydroxyl (-OH) group. fiveable.mealgoreducation.com Cyclopentane (B165970), a five-membered ring, typically adopts a puckered "envelope" or "half-chair" conformation to minimize ring strain. fiveable.me The presence of a hydroxyl group on the cyclopentane ring, creating cyclopentanol (B49286), introduces a site for hydrogen bonding and a center of reactivity. These compounds are crucial intermediates in organic synthesis and are found in various natural products and industrial applications. fiveable.mealgoreducation.com

2-(Piperidin-2-yl)cyclopentan-1-ol, therefore, combines the structural features of both these important classes. The vicinal amino alcohol (or 1,2-amino alcohol) arrangement, where the amine of the piperidine and the alcohol of the cyclopentanol are on adjacent carbons, is a particularly privileged motif in medicinal chemistry. nih.govnih.gov

Significance of Fused Piperidine-Cyclopentanol Systems in Organic Chemistry Research

While this compound itself is a system of two adjacent rings, the concept extends to fused systems where the rings share atoms. The fusion of piperidine and cyclopentane rings creates a bicyclic scaffold, such as in hexahydrocyclopenta[c]pyrrole, which is a core component of the antidiabetic drug Gliclazide. researchgate.net The synthesis of such fused systems is an active area of research, often involving multi-step sequences to construct the complex three-dimensional architecture. researchgate.net

The spatial arrangement of the piperidine and cyclopentanol moieties, whether adjacent or fused, creates a defined three-dimensional structure that can be crucial for binding to biological targets like enzymes or receptors. The development of synthetic routes to access these scaffolds with high control over stereochemistry is a significant goal for organic chemists, as the specific stereoisomer often dictates the biological activity.

Overview of Research Trajectories for Complex Aliphatic Amino Alcohol Scaffolds

The 1,2-amino alcohol substructure present in this compound is a key pharmacophore found in over 80 FDA-approved drugs and more than 2,000 natural products. nih.gov Consequently, the development of synthetic methods to create these scaffolds is a major focus of contemporary organic chemistry research. nih.govnih.govorganic-chemistry.org

Current research trajectories in this area include:

Asymmetric Synthesis: Developing methods to produce single enantiomers of chiral amino alcohols, as different enantiomers can have vastly different biological effects. nih.govnih.govmdpi.com This often involves the use of chiral catalysts or auxiliaries. mdpi.com

Catalytic Methods: Employing transition metal catalysts (e.g., copper, chromium) or photoredox catalysis to facilitate the formation of the carbon-carbon bond between the amine- and alcohol-bearing fragments. nih.govorganic-chemistry.org

Scaffold Hopping: A strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced by a different, often structurally novel, scaffold to discover new drugs with improved properties. nih.gov Complex amino alcohol scaffolds like this compound could serve as novel cores in such explorations.

Diversity-Oriented Synthesis: Creating libraries of structurally diverse but related compounds to screen for biological activity. The synthesis of various substituted piperidinyl-cycloalkanols would fall under this approach.

The following table provides a glimpse into the types of data generated in research on related amino alcohol synthesis, showcasing the yields and stereoselectivities that are key metrics of success in these synthetic endeavors.

| Catalyst/Method | Substrates | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| Cu-catalyzed reductive coupling | Ketones and N-substituted allyl equivalents | Chiral 1,2-amino alcohol synthons | High | High | nih.gov |

| Cr/photoredox dual catalysis | Carbonyl compounds and α-silyl amines | Protected 1,2-amino alcohols | Not specified | Not specified | organic-chemistry.org |

| Chiral oxazaborolidinium ion/photosensitizer | α-aminoalkyl radical and aryl methyl ketones | Chiral 1,2-amino tertiary alcohols | High | Excellent | organic-chemistry.org |

| SmI2-induced reductive cross-coupling | Chiral N-tert-butanesulfinyl imines and aldehydes | Optically pure β-amino alcohols | High | High | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h8-12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILPVFCDNZXYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 2 Yl Cyclopentan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(Piperidin-2-yl)cyclopentan-1-ol, two primary retrosynthetic disconnections are most logical.

Route A: Pyridine (B92270) Reduction Strategy The most straightforward approach involves recognizing the piperidine (B6355638) ring as the saturated analogue of a pyridine ring. The synthesis is thus simplified to the preparation of an intermediate, 2-(pyridin-2-yl)cyclopentan-1-ol, which can then be reduced.

Transform 1 (T1): Catalytic Hydrogenation. The C-N and C-C double bonds of the pyridine ring can be reduced in a single step via catalytic hydrogenation. This is a common and high-yielding transformation.

Transform 2 (T2): Carbonyl Reduction. The alcohol on the cyclopentane (B165970) ring can be derived from the reduction of a ketone, leading to 2-(pyridin-2-yl)cyclopentan-1-one.

Transform 3 (T3): Grignard-type Reaction. The bond between the pyridine and cyclopentanone (B42830) rings can be disconnected. This leads to cyclopentanone and a 2-pyridyl organometallic reagent, such as 2-pyridyllithium (B95717) or a 2-pyridyl Grignard reagent, which are standard synthons.

Route B: Piperidine Ring Cyclization Strategy An alternative strategy involves constructing the piperidine ring onto a pre-existing cyclopentane moiety.

Transform 1 (T1): Intramolecular Cyclization. The N1-C2 bond of the piperidine ring can be formed via an intramolecular cyclization. This disconnection reveals a linear precursor, such as a δ-amino ketone like 1-(cyclopentyl)-5-aminopentan-1-one. The cyclization would likely proceed through an imine or enamine intermediate, which is then reduced.

These two approaches form the basis for the classical and stereoselective synthetic methodologies discussed below.

Classical Synthetic Routes to the Piperidine-Cyclopentanol Core

Classical synthesis focuses on robust and well-established reactions to construct the target molecular framework.

Cyclization Reactions for Ring Formation

The formation of the piperidine ring via intramolecular cyclization is a cornerstone of heterocyclic chemistry. A plausible route to this compound would involve the cyclization of a δ-amino ketone, which forms the six-membered piperidine ring. This process is a type of reductive amination. wikipedia.orgd-nb.info The reaction proceeds via the initial formation of a cyclic imine intermediate from the precursor, which is then reduced to the final piperidine product.

Table 1: Hypothetical Intramolecular Cyclization Route

| Step | Precursor | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Cyclopentyl-5-aminopentan-1-one | Mild acid catalyst (e.g., AcOH) | Cyclic imine |

This method is highly effective for creating the core piperidine structure, although controlling the stereochemistry of the multiple chiral centers generated can be challenging without further modification.

Coupling Strategies for Piperidine and Cyclopentanol (B49286) Moieties

This approach builds the molecule by first coupling the two cyclic precursors and then performing subsequent modifications. The most viable strategy follows the retrosynthetic path of first synthesizing 2-(pyridin-2-yl)cyclopentan-1-ol, followed by the hydrogenation of the pyridine ring.

The initial coupling can be achieved by the addition of a 2-pyridyl organometallic reagent to cyclopentanone. This reaction forms the crucial carbon-carbon bond between the two rings and introduces the hydroxyl group. The final and critical step is the catalytic hydrogenation of the pyridine ring to yield the target piperidine structure. This reduction is typically achieved using hydrogen gas with a metal catalyst like platinum, palladium, or rhodium, often under acidic conditions to enhance reactivity. google.com

Table 2: Synthesis via Pyridine Precursor

| Step | Starting Material(s) | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 2-Bromopyridine, n-BuLi or Mg | Diethyl ether, low temperature | 2-Pyridyllithium or 2-Pyridylmagnesium bromide |

| 2 | 2-Pyridyl organometallic, Cyclopentanone | Diethyl ether, then aqueous workup | 2-(Pyridin-2-yl)cyclopentan-1-ol |

Stereoselective and Asymmetric Synthesis

The target molecule, this compound, contains multiple stereocenters. Controlling the relative and absolute configuration of these centers is a significant challenge, addressed by stereoselective and asymmetric synthesis.

Chiral Auxiliary Approaches for Enantioselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a piperidine precursor. For instance, in a cyclization approach, a chiral amine could be used to form a precursor amide, and the stereocenter on the auxiliary would influence the facial selectivity of the cyclization and reduction steps. After the key stereochemistry-defining step, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Asymmetric Catalysis in Piperidine-Cyclopentanol Construction

Asymmetric catalysis offers a more efficient method for controlling stereochemistry by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The most promising application for this target molecule is the asymmetric hydrogenation of the 2-(pyridin-2-yl)cyclopentan-1-ol precursor.

This reaction utilizes a transition metal (commonly rhodium or iridium) complexed with a chiral ligand (often a bisphosphine ligand like BINAP). The chiral catalyst coordinates to the pyridine ring and directs the delivery of hydrogen from one face, leading to a highly enantioselective formation of the piperidine ring. mdpi.comnih.gov The pre-existing stereocenter of the cyclopentanol can also influence the diastereoselectivity of the reduction.

Table 3: Asymmetric Catalysis via Hydrogenation

| Substrate | Catalyst System (Example) | Product Stereochemistry | Key Feature |

|---|---|---|---|

| 2-(Pyridin-2-yl)cyclopentan-1-ol | [Rh(COD)((R)-BINAP)]BF₄ + H₂ | (R)-configured piperidine stereocenter | High enantioselectivity |

This catalytic approach is highly modular, as the choice of the (R) or (S) enantiomer of the chiral ligand can determine which enantiomer of the final product is formed. nih.gov

Diastereoselective Control in Ring-Forming Reactions

Diastereoselective control is a critical aspect of synthesizing complex molecules like this compound, which contains multiple stereocenters. Ring-forming reactions are often employed to construct the piperidine or cyclopentane rings, and the stereochemical outcome of these reactions can be influenced by several factors.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical course of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. For instance, in the synthesis of related piperidine structures, a chiral auxiliary attached to the nitrogen atom can direct the diastereoselective reduction of a β-enamino ester. clockss.org This approach allows for the creation of specific stereoisomers.

Another method for achieving diastereoselectivity is through substrate control, where the existing stereocenters in the starting material influence the formation of new stereocenters. For example, in the synthesis of functionalized cyclobutanols via samarium(II)-mediated cyclization, the geometry of the olefin in the starting material dictates the stereochemical outcome of the cyclization, leading to the formation of trans-cyclobutanol products with high diastereocontrol. gla.ac.uk

The choice of reagents and reaction conditions also plays a pivotal role. For example, the hydroboration/oxidation of a substituted pyridine can proceed with high regio- and diastereoselectivity to introduce a hydroxyl group in a specific orientation relative to other substituents on the piperidine ring. researchgate.net The presence of a basic piperidine nitrogen has been shown to positively influence the regioselectivity of both hydroboration and epoxide ring-opening reactions. researchgate.net

In some cases, the order of synthetic steps can be altered to achieve different diastereomers. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines allows for complete control of reaction selectivity by simply changing the sequence of the reaction steps. nih.gov This highlights the importance of strategic planning in the synthesis of specific diastereomers.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its derivatives can be approached through both convergent and divergent synthetic pathways, offering flexibility in accessing a range of related compounds.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then joined together in the final steps. For this compound, a convergent approach might involve the separate synthesis of a functionalized piperidine derivative and a cyclopentane precursor, followed by their coupling. For example, a common method involves the reaction of a cyclopentanone derivative with a piperidine-containing nucleophile.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. This is an efficient strategy for creating a library of related compounds for screening purposes. For instance, a common precursor containing both the piperidine and cyclopentane rings could be functionalized in different ways to produce a range of stereoisomers and derivatives of this compound. A diastereodivergent synthesis of 2-piperidin-2-ylpropanoates has been reported, where different stereoisomers were obtained from a common intermediate through different reaction sequences. clockss.org

Functional Group Interconversions and Protective Group Strategies

Functional group interconversions and the use of protecting groups are fundamental strategies in the multi-step synthesis of complex molecules like this compound.

Functional group interconversions are reactions that transform one functional group into another. For example, an alcohol can be oxidized to a ketone or an aldehyde, and a ketone can be reduced to an alcohol. In the synthesis of this compound, a key step is often the reduction of a ketone precursor, 2-(piperidin-2-yl)cyclopentan-1-one, to the desired alcohol. Other common interconversions include the transformation of an ester to an alcohol or an amide.

Protective group strategies are essential to prevent unwanted side reactions at reactive functional groups during a synthesis. chemistry.coachorganic-chemistry.org A protecting group temporarily masks a functional group, rendering it unreactive under specific reaction conditions. organic-chemistry.org After the desired transformation is complete, the protecting group is removed to regenerate the original functional group. chemistry.coach

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TMS), which are typically removed with fluoride (B91410) ions, and ethers (e.g., MOM, Bn), which are often cleaved under acidic conditions. chemistry.coachlibretexts.org For amines, carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are frequently used. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. organic-chemistry.org

An orthogonal protecting group strategy allows for the selective deprotection of one protecting group in the presence of others. organic-chemistry.org This is particularly useful in complex syntheses where multiple functional groups need to be manipulated independently. For example, a molecule might contain both a Boc-protected amine and a silyl-protected alcohol, allowing for the selective removal of either group without affecting the other.

Synthesis of Stereoisomers and Diastereomers of this compound

The synthesis of specific stereoisomers and diastereomers of this compound is a significant challenge due to the presence of multiple chiral centers. Several strategies have been developed to control the stereochemistry of the final product.

One approach is asymmetric synthesis , which utilizes chiral starting materials, reagents, or catalysts to introduce a specific stereochemistry. For example, the asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, a key step in the synthesis of substituted piperidines, can be achieved using β-cyclodextrin or oxazaborolidine catalysts. researchgate.net

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers. This can be achieved through various methods, including the use of chiral auxiliaries, substrate control, and the careful selection of reaction conditions, as discussed in section 2.3.3. For instance, the diastereoselective reduction of a β-enamino ester has been shown to yield specific diastereomers of piperidine derivatives. clockss.org

The synthesis of different diastereomers can sometimes be achieved by simply altering the reaction sequence. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where complete control over the reaction's selectivity is achieved by changing the order of the reaction steps. nih.gov

Furthermore, resolution techniques can be employed to separate a racemic mixture of enantiomers. This can be achieved through classical resolution using a chiral resolving agent or through chiral chromatography.

The ability to synthesize specific stereoisomers is crucial, as different stereoisomers of a molecule can exhibit distinct biological activities.

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-(Piperidin-2-yl)cyclopentan-1-ol, including the relative stereochemistry of the chiral centers at C1 and C2 of the cyclopentanol (B49286) ring and C2' of the piperidine (B6355638) ring.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra are expected to show distinct signals for each proton and carbon atom in the molecule. The chemical shifts would be influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift for adjacent nuclei.

¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H1) on the cyclopentanol ring would likely appear as a multiplet in the range of δ 3.5-4.0 ppm. The proton at the junction between the two rings (H2) would also be a multiplet, expected in the region of δ 2.5-3.0 ppm. The protons on the piperidine ring adjacent to the nitrogen (H2' and H6') would show characteristic diastereotopic splitting and appear as multiplets in the δ 2.8-3.2 ppm (axial) and δ 2.2-2.6 ppm (equatorial) regions. The remaining cyclopentyl and piperidinyl methylene (B1212753) protons would produce a complex series of overlapping multiplets in the upfield region of δ 1.2-2.0 ppm. The N-H proton of the piperidine and the O-H proton of the cyclopentanol would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR: The carbon attached to the hydroxyl group (C1) would be the most downfield signal for the aliphatic carbons, expected around δ 70-75 ppm. The carbon at the ring junction (C2) and the piperidine carbon also at the junction (C2') would appear in the range of δ 55-65 ppm. The other piperidine and cyclopentane (B165970) carbons would resonate at higher fields, typically between δ 20-40 ppm.

Hypothetical NMR Data Table:

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | ~3.8 (m) | ~72.0 |

| C2 | ~2.7 (m) | ~60.0 |

| C3, C4, C5 (Cyclopentane) | ~1.5-1.9 (m) | ~22.0-35.0 |

| C2' | - | ~58.0 |

| C3', C4', C5' (Piperidine) | ~1.4-1.8 (m) | ~24.0-28.0 |

| C6' | ~2.9 (m, eq), ~2.4 (m, ax) | ~47.0 |

| NH | Broad s | - |

| OH | Broad s | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, the H1 proton would show a correlation to the H2 proton, which in turn would couple to the adjacent protons on the cyclopentane ring and the H2' proton of the piperidine ring. This helps in tracing the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This would allow for the definitive assignment of the ¹³C signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between H1 and C2/C5, and between H2 and C1/C3/C2'. These correlations are vital for confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most important experiment for determining the stereochemistry. The spatial proximity of protons results in NOE cross-peaks. For a cis relationship between the hydroxyl group and the piperidinyl group, a strong NOE would be observed between H1 and H2. For a trans relationship, this NOE would be weak or absent. Similarly, the orientation of substituents on the piperidine ring can be determined by observing NOEs between axial and equatorial protons.

Variable Temperature NMR Studies for Conformational Dynamics

Both the cyclopentane and piperidine rings are conformationally flexible. The piperidine ring can undergo chair-chair interconversion, while the cyclopentane ring exists in a dynamic equilibrium of envelope and twist conformations. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. By lowering the temperature, it may be possible to "freeze out" individual conformers, leading to the broadening and eventual splitting of NMR signals. The energy barriers for these conformational changes can be calculated from the coalescence temperature of the signals, providing valuable thermodynamic data about the conformational preferences of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to confirm the presence of key functional groups.

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, with the broadness indicating hydrogen bonding. masterorganicchemistry.com A sharper, medium intensity band in the 3300-3500 cm⁻¹ region would correspond to the N-H stretching of the secondary amine. libretexts.org Strong C-H stretching bands from the aliphatic rings would be observed between 2850 and 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C stretching vibrations of the rings would give rise to characteristic signals in the fingerprint region (800-1400 cm⁻¹). While the O-H and N-H stretches are often weak in Raman, the aliphatic C-H stretches will be strong.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+) with high precision. For this compound (C₁₁H₂₁NO), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 184.1701 m/z. This precise mass measurement would confirm the molecular formula.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Common fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the cyclopentanol ring, leading to a peak at m/z [M-18]. Cleavage of the bond between the two rings could lead to fragments corresponding to the piperidinyl cation (m/z 84) and the cyclopentenol (B8032323) radical cation or related fragments. thieme-connect.de The fragmentation of the piperidine ring itself can also produce a series of characteristic ions. aip.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound (molecular weight: 169.26 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 170.2.

In an MS/MS experiment, this precursor ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would be dictated by the compound's structure, which features a piperidine ring and a cyclopentanol ring connected by a C-C bond. Common fragmentation pathways for cyclic amines and alcohols include:

Loss of Water (H₂O): A prominent fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the protonated molecular ion. libretexts.org This is a common initial fragmentation step for many piperidine alkaloids containing a hydroxyl group. scielo.br

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation for aliphatic amines. libretexts.org This could lead to the opening of the piperidine ring.

Ring Fission: Fragmentation can occur within either the piperidine or cyclopentane ring, leading to a series of smaller fragment ions.

Cleavage of the Inter-ring Bond: The bond connecting the piperidine and cyclopentanol rings could cleave, leading to ions representing each ring system.

The resulting product ions would provide a structural fingerprint of the molecule. While no specific experimental data for this compound is available, a hypothetical fragmentation pattern can be proposed.

Table 1: Hypothetical MS/MS Fragmentation Data for [C₁₀H₁₉NO + H]⁺ This table is illustrative and based on general fragmentation principles, not on experimental data for the specific compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Probable Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 170.2 | 152.2 | H₂O (18.0 Da) | Ion resulting from dehydration |

| 170.2 | 84.1 | C₅H₁₀O (86.1 Da) | Protonated piperidine fragment |

| 152.2 | 96.1 | C₄H₈ (56.1 Da) | Fragment from dehydrated ion |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing unequivocal proof of its absolute stereochemistry and conformational preferences. However, no published crystal structure for this compound could be located.

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. For a compound like this compound, crystal growth would typically be attempted by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone). researchgate.netnih.gov The process involves dissolving the compound and allowing the solvent to evaporate over days or weeks, promoting the formation of a well-ordered crystal lattice. nih.gov Once obtained, the crystal's quality would be assessed before mounting for data collection on a diffractometer.

If a crystal structure were determined, analysis would reveal critical details about its solid-state conformation. For instance, the piperidine ring is known to adopt a chair conformation in many structures. researchgate.netnih.gov The analysis would also detail the intermolecular forces that stabilize the crystal lattice. Given the presence of a hydroxyl (-OH) group and a secondary amine (-NH) group, strong hydrogen bonding would be expected to be a dominant interaction, likely forming chains or dimeric motifs that link adjacent molecules. iucr.org The specific hydrogen bond distances and angles would be precisely measured.

Table 2: Illustrative Crystallographic Data Table No experimental data is available for this compound. The following table indicates the type of data that would be obtained from an X-ray crystallographic study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₉NO |

| Formula Weight | 169.26 |

| Crystal System | Data not available |

| Space Group | Data not available |

Chiroptical Spectroscopy (CD, ORD) for Chirality Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic methods that provide information about the stereochemistry of chiral molecules. wikipedia.orglibretexts.org this compound has multiple chiral centers, and its different stereoisomers are expected to have distinct CD and ORD spectra.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org An absorption band in a CD spectrum is known as a Cotton effect, which can be positive or negative and is characteristic of the spatial arrangement of atoms around the chromophore.

ORD measures the variation of a compound's specific rotation as a function of the wavelength of light. wikipedia.org The shape of an ORD curve, particularly in the region of a chromophore's absorption, is also indicative of the molecule's absolute configuration.

For this compound, the relevant chromophores (the N and O atoms) absorb in the UV region. A study of its stereoisomers using CD or ORD would involve measuring their spectra and comparing them to either established rules (e.g., the Octant Rule for ketones, though less directly applicable here) or to the spectra of similar compounds with known absolute configurations to assign the stereochemistry of each chiral center. No such chiroptical data has been published for this compound.

Chemical Reactivity and Derivatization of 2 Piperidin 2 Yl Cyclopentan 1 Ol

Reactions at the Hydroxyl Group (C-1 of Cyclopentanol)

The secondary hydroxyl group is a versatile site for chemical modification, enabling the introduction of a wide array of functional groups through several key reaction types.

The hydroxyl group can be readily converted into esters and ethers, which can alter the molecule's polarity, solubility, and biological activity.

Esterification is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) and facilitate the reaction. Alternatively, direct condensation with a carboxylic acid can be promoted by a catalyst, a process known as Fischer esterification, though this method is generally less efficient for secondary alcohols.

Etherification , most commonly accomplished via the Williamson ether synthesis, involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide or a similar electrophile to form the ether linkage. The choice of solvent and temperature is critical to optimize the yield and minimize side reactions.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Base | Typical Product Structure |

|---|---|---|---|

| Esterification | Acetyl Chloride | Triethylamine | 2-(Piperidin-2-yl)cyclopentyl acetate |

The secondary alcohol of 2-(Piperidin-2-yl)cyclopentan-1-ol can be oxidized to the corresponding ketone, 2-(piperidin-2-yl)cyclopentan-1-one. A variety of oxidizing agents can be employed to achieve this transformation. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions involving the piperidine (B6355638) nitrogen. More classical methods, like the Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) or the Jones oxidation (using chromic acid), are also effective but may require careful control of reaction conditions to protect the amine functionality.

Reduction of the hydroxyl group is less straightforward as it is already in a reduced state. However, it can be transformed into a leaving group, such as a tosylate or mesylate, and subsequently removed through reductive deoxygenation. A common method for this is the Barton-McCombie deoxygenation, which involves conversion to a thionoester followed by treatment with a radical initiator and a hydrogen atom source like tributyltin hydride.

Table 2: Oxidation of the Secondary Alcohol

| Reagent | Reaction Name | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | PCC Oxidation | 2-(Piperidin-2-yl)cyclopentan-1-one |

| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | 2-(Piperidin-2-yl)cyclopentan-1-one |

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center and a key site for derivatization, allowing for the introduction of various substituents that can modulate the compound's properties.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of a non-nucleophilic base is often required to scavenge the proton from the nitrogen, driving the reaction to completion and preventing the formation of a hydrohalide salt. Another powerful method for N-alkylation is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN).

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This reaction is typically rapid and high-yielding, often carried out in the presence of a base to neutralize the acid byproduct. N-acylation significantly alters the electronic properties of the nitrogen, making it non-basic and non-nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

As mentioned, amide formation (N-acylation) is a fundamental transformation for the piperidine nitrogen. This reaction is robust and can be used to introduce a vast array of acyl groups, thereby creating a library of derivatives with diverse functionalities.

Sulfonamide formation occurs when the amine is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. The resulting sulfonamide is a stable functional group where the nitrogen atom is bonded to a sulfonyl group. Similar to amides, sulfonamides render the nitrogen non-basic. This derivatization is often used in medicinal chemistry to introduce specific structural motifs or to act as a protecting group for the amine.

Table 3: Derivatization of the Piperidine Nitrogen

| Reaction Type | Reagent | Base | Product Class |

|---|---|---|---|

| N-Alkylation | Benzyl (B1604629) Bromide | Potassium Carbonate | N-Benzyl derivative |

| N-Acylation | Benzoyl Chloride | Pyridine | N-Benzoyl amide |

Functionalization of the Cyclopentane (B165970) Ring System

Direct functionalization of the cyclopentane ring is more challenging than modifying the existing hydroxyl or amine groups. Such reactions typically require harsher conditions and may lack regioselectivity. However, certain strategies can be envisioned. C-H activation or functionalization methods, a developing area of organic chemistry, could potentially be used to introduce new substituents at specific positions on the cyclopentane ring, although this would likely require a suitable directing group.

Alternatively, the existing hydroxyl group can be used to direct functionalization. For instance, after oxidation to the ketone, the alpha-positions (C-2 and C-5) become activated towards enolate formation. These enolates can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other groups adjacent to the carbonyl. Subsequent reduction of the ketone would restore the alcohol, yielding a ring-functionalized derivative.

Regioselective and Stereoselective Transformations

The presence of two distinct reactive sites—the hydroxyl group and the amino group—allows for a range of selective modifications. The choice of reagents and reaction conditions determines whether the transformation occurs at the oxygen, the nitrogen, or both, while the inherent chirality of the starting material influences the stereochemical course of these reactions.

Transformations of the Hydroxyl Group

The secondary alcohol on the cyclopentane ring is a key site for functionalization. Stereoselective oxidation can convert the alcohol into the corresponding ketone, 2-(piperidin-2-yl)cyclopentanone. Reagents such as Dess-Martin periodinane (DMP) or conditions for Swern oxidation are well-suited for this transformation, as they are known for their mildness and high efficiency in oxidizing secondary alcohols with minimal side reactions.

Conversely, the stereoselective reduction of 2-(piperidin-2-yl)cyclopentanone can regenerate the alcohol. The stereochemical outcome of this reduction is highly dependent on the reducing agent employed. The approach of the hydride reagent is directed by the steric bulk of the adjacent piperidinyl group, leading to the potential formation of different diastereomers of the parent alcohol. For instance, less hindered reagents like sodium borohydride (B1222165) might yield a different diastereomeric ratio compared to bulkier reagents like L-Selectride®. Furthermore, the hydroxyl group can undergo regioselective derivatization reactions such as esterification or etherification under standard conditions, affording esters and ethers exclusively at the C1-position of the cyclopentane ring.

Transformations of the Amino Group

The secondary amine of the piperidine ring provides another handle for selective modification. This site is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-sulfonylation. rsc.org These transformations are highly regioselective for the nitrogen atom, as the hydroxyl group is significantly less nucleophilic under typical conditions for these reactions. For example, treatment with an alkyl halide in the presence of a mild base would yield the N-alkylated product, while reaction with an acyl chloride or sulfonyl chloride would produce the corresponding N-acyl or N-sulfonyl derivative. acs.org Such modifications can be used to install a variety of functional groups or to serve as a protecting group strategy during multi-step synthesis.

Table 1: Plausible Regioselective and Stereoselective Transformations

| Reaction Type | Functional Group | Reagent/Condition | Product Class | Stereochemical Consideration |

|---|---|---|---|---|

| Oxidation | Secondary Alcohol | Dess-Martin periodinane (DMP) or Swern Oxidation | Ketone | The stereocenter at C2 of the piperidine ring remains. |

| Reduction | Ketone | NaBH₄ or L-Selectride® | Secondary Alcohol | Produces diastereomers of the starting material; ratio depends on reagent. |

| N-Acylation | Secondary Amine | Acyl chloride (e.g., Acetyl chloride), Base | N-Amide | Occurs exclusively at the nitrogen atom. |

| N-Alkylation | Secondary Amine | Alkyl halide (e.g., Methyl iodide), Base | Tertiary Amine | Occurs exclusively at the nitrogen atom. acs.org |

| N-Sulfonylation | Secondary Amine | Sulfonyl chloride (e.g., Tosyl chloride), Base | N-Sulfonamide | Occurs exclusively at the nitrogen atom. |

Ring Expansion and Contraction Reactions Involving the Core Scaffold

The fused-ring-like structure of this compound offers a unique scaffold that can potentially undergo skeletal rearrangements to yield larger or smaller ring systems. These transformations often rely on classic named reactions that reconfigure carbocyclic and heterocyclic frameworks.

Cyclopentane Ring Expansion

The 1,2-amino alcohol motif present in the molecule is a suitable substrate for ring expansion reactions like the Tiffeneau-Demjanov rearrangement. organicreactions.orgwikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a ring-expanded ketone. wikipedia.orgslideshare.net For this compound, a hypothetical sequence would first involve the diazotization of the amino group. This generates an unstable diazonium ion, which, upon departure of nitrogen gas, would trigger a 1,2-migration of one of the cyclopentyl ring carbons to the adjacent carbocation center. This concerted rearrangement would expand the five-membered ring into a six-membered one, yielding a spirocyclic cyclohexanone (B45756) after deprotonation.

Another potential pathway for ring expansion is the Pinacol rearrangement, which requires a 1,2-diol (a vicinal diol). wikipedia.orgbyjus.com If the ketone derivative, 2-(piperidin-2-yl)cyclopentanone, were converted into a vicinal diol (e.g., via hydroxylation), subsequent treatment with acid could initiate the rearrangement. Protonation of one hydroxyl group and its departure as water would form a carbocation, prompting the migration of a C-C bond from the adjacent carbon to expand the cyclopentane ring into a more stable cyclohexanone, resulting in a spiroketone. organic-chemistry.orgmasterorganicchemistry.com

Piperidine Ring Contraction

The piperidine ring could plausibly be contracted to a pyrrolidine (B122466) ring via the Favorskii rearrangement. wikipedia.org This process requires an α-halo ketone as the substrate. google.com A hypothetical route would begin with the N-protection of the piperidine nitrogen, followed by selective oxidation at the C-3 position to form a piperidin-3-one (B1582230) derivative. Subsequent α-halogenation at the C-2 position would furnish the necessary α-halo ketone. Treatment of this intermediate with a base, such as sodium methoxide, would induce the rearrangement. The base would form an enolate that cyclizes to a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide nucleophile to yield a ring-contracted pyrrolidine-2-carboxylate ester—a derivative of the amino acid proline. researchgate.netacs.orgnih.gov

Piperidine Ring Expansion

Expansion of the six-membered piperidine ring to a seven-membered azepane ring could be envisioned through a rearrangement involving a bicyclic aziridinium (B1262131) ion intermediate. nih.govjove.com This strategy has been demonstrated for the ring expansion of other N-heterocycles. springernature.comchemrxiv.org A possible synthetic sequence would involve modifying the C-2 substituent to incorporate a leaving group on a side chain. Intramolecular cyclization, driven by the nucleophilic piperidine nitrogen, would form a strained, bicyclic aziridinium ion. frontiersin.org The high ring strain of this intermediate would facilitate a subsequent ring-opening reaction upon attack by a nucleophile at one of the bridgehead carbons, leading to the formation of a substituted, ring-expanded azepane. jove.com

Table 2: Potential Ring System Rearrangements

| Named Reaction | Target Ring | Required Intermediate | Resulting Scaffold |

|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | Cyclopentane | Diazonium ion at the piperidine nitrogen | Spiro[5.5]undecan-1-one derivative |

| Pinacol Rearrangement | Cyclopentane | 1-(Piperidin-2-yl)cyclopentane-1,2-diol | Spiro[5.5]undecan-7-one derivative |

| Favorskii Rearrangement | Piperidine | 2-Halo-3-oxopiperidine derivative | Pyrrolidine-2-carboxylic acid derivative |

| Aziridinium Ion Rearrangement | Piperidine | Bicyclic aziridinium ion | Substituted Azepane |

Applications in Chemical Synthesis and Materials Science Research

2-(Piperidin-2-yl)cyclopentan-1-ol as a Chiral Building Block

The inherent chirality of this compound, arising from its multiple stereocenters, makes it an attractive starting material for the stereoselective synthesis of complex molecules. Chiral building blocks are fundamental in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds where specific stereochemistry is crucial for activity.

Precursor for Complex Alkaloid Synthesis

Intermediate in the Synthesis of Structurally Diverse Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the hydroxyl and amino groups in this compound makes it a versatile intermediate for the synthesis of a variety of heterocyclic systems. For instance, the condensation of the amino alcohol moiety with various electrophiles could lead to the formation of fused bicyclic or spirocyclic heterocyclic systems. A study on the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives mentions the use of a racemic 4-amino-2-(hydroxymethyl)cyclopentan-1-ol in a condensation reaction, highlighting the potential of such amino alcohol scaffolds in constructing complex heterocycles. rsc.org

Utilization as a Ligand in Asymmetric Catalysis

The development of chiral ligands is a central theme in asymmetric catalysis, which aims to produce enantiomerically pure compounds. Amino alcohols are a well-established class of ligands that can coordinate to a metal center and create a chiral environment, thereby directing the stereochemical outcome of a reaction.

Design and Synthesis of Derivatives for Ligand Development

The structure of this compound is a promising scaffold for the design of new chiral ligands. The nitrogen and oxygen atoms can act as a bidentate chelate for a metal catalyst. Further derivatization of the piperidine (B6355638) nitrogen or the cyclopentanol (B49286) oxygen could be employed to fine-tune the steric and electronic properties of the resulting ligand, which is a common strategy in ligand development to optimize catalytic activity and enantioselectivity.

Enantioselective Transformations Mediated by this compound Derivatives

Although no specific examples of enantioselective transformations mediated by ligands derived directly from this compound are prominently featured in the literature, the potential is evident. Similar 1,2-amino alcohol ligands have been successfully employed in a range of asymmetric reactions, including reductions, additions to carbonyls, and carbon-carbon bond-forming reactions. The rigid cyclopentyl backbone of this particular compound could impart a well-defined conformational preference to the catalyst-ligand complex, which is often beneficial for achieving high levels of stereocontrol.

Scaffold for the Construction of Molecular Probes

Molecular probes are essential tools for studying biological processes at the molecular level. They are typically molecules that can selectively interact with a specific biological target and produce a detectable signal. The development of novel molecular scaffolds is crucial for creating probes with improved properties such as selectivity, sensitivity, and cell permeability.

The this compound framework, with its distinct functional groups, offers a versatile platform for the attachment of fluorophores, affinity labels, or other reporter groups. The piperidine moiety can influence the pharmacokinetic properties of the probe, while the cyclopentanol provides a site for further chemical elaboration. The inherent three-dimensional structure of the scaffold could also be exploited to create probes with specific spatial arrangements of functional groups, which can be critical for selective recognition of biological targets.

Integration into Supramolecular Assemblies and Material Architectures

Currently, there is no scientific literature available that describes the integration of this compound into supramolecular assemblies or material architectures.

Mechanistic Biological Studies and Structure Activity Relationship Sar Exploration in in Vitro Systems

In Vitro Target Identification and Validation

Enzyme Inhibition Studies in Cell-Free Systems

Piperidine-containing scaffolds have been identified as potent inhibitors of a diverse range of enzymes in cell-free assays. These studies are fundamental for identifying potential therapeutic targets and understanding the molecular features required for potent inhibition.

For example, various piperidine (B6355638) derivatives have been evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are key enzymes in neurotransmitter metabolism. SAR studies of piperine (B192125) analogs revealed that the piperidine ring is crucial for activity and selectivity. Modifications such as substituting the piperidine with smaller amino groups or altering the linker length between the piperidine and other aromatic moieties significantly impact inhibitory potency against MAO-B. acs.orgsemanticscholar.org

Other enzymes targeted by piperidine derivatives include:

Dihydrofolate Reductase (DHFR) : A series of 4-piperidine-based thiosemicarbazones showed potent DHFR inhibition, with IC50 values ranging from 13.70 µM to 47.30 µM. researchgate.net

α-Glucosidase and Lipoxygenase : Novel 1,3,4-oxadiazole (B1194373) derivatives bearing a piperidine moiety were synthesized and tested against these enzymes. The most active compounds exhibited moderate inhibitory activity, with the substitution pattern on the benzyl (B1604629) group playing a key role in potency. scielo.br

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) : In the context of finding new treatments for tuberculosis, piperidine derivatives have been explored as inhibitors of MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. SAR studies focusing on three molecular regions of a piperidine scaffold led to the identification of inhibitors with IC50 values between 13-22 μM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Piperidine Analogs

| Compound/Analog Series | Target Enzyme | Key Findings (IC₅₀) | Reference |

|---|---|---|---|

| 4-Piperidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Exhibited potent inhibition with IC₅₀ values in the range of 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. | researchgate.net |

| Pyridazinobenzylpiperidine Derivatives | Monoamine Oxidase B (MAO-B) | Compound S5 showed potent inhibition with an IC₅₀ of 0.203 µM. | mdpi.com |

| Piperidine-spirooxadiazole Derivatives | α-Glucosidase | Compound 5b showed the highest activity with an IC₅₀ of 181.92 ± 0.17 µM. | scielo.br |

| Piperidine Derivatives | MenA (M. tuberculosis) | Novel inhibitors identified with IC₅₀ values of 13–22 μM. | nih.gov |

| Benzimidazole-based Piperidine Hybrids | Acetylcholinesterase (AChE) | Showed AChE inhibitory activities with IC₅₀ values from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM. | nih.gov |

Receptor Binding Assays with Isolated Receptors

Radioligand binding assays using isolated receptors or membrane preparations are a cornerstone for identifying and characterizing the interaction of compounds with specific receptor targets. Piperidine derivatives have shown significant affinity for several receptor types, most notably sigma (σ) receptors.

A screening of piperidine/piperazine-based compounds identified a potent sigma-1 receptor (S1R) agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol. nih.gov In another study, a series of dual histamine (B1213489) H3 and sigma-1 receptor ligands based on a piperidine scaffold were developed. acs.org The results indicated that the unsubstituted piperidine ring was critical for high affinity at the human H3 receptor, while 4-pyridylpiperidine derivatives were more potent at sigma receptors. acs.org The affinity of these compounds often falls within the nanomolar range, highlighting their potential as potent receptor modulators. acs.orgnih.gov

Systematic SAR studies have demonstrated that the piperidine moiety is a critical structural feature for high affinity at the σ1 receptor, likely due to a key salt bridge interaction with an acidic residue (Glu172) in the binding pocket. acs.orgnih.gov The replacement of piperidine with piperazine (B1678402) often alters the binding profile and selectivity between σ1 and σ2 receptors. semanticscholar.org

Table 2: Receptor Binding Affinities of Piperidine Analogs

| Compound/Analog Series | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 (S1R) | Kᵢ = 3.2 nM | nih.gov |

| 4-Pyridylpiperidine Derivative (Compound 12) | Sigma-1 (S1R) | Kᵢ = 4.5 nM | acs.org |

| Unsubstituted Piperidine Derivative (Compound 5) | Histamine H3 (hH₃R) | Kᵢ = 6.2 nM | acs.org |

| Benzimidazole-piperidine derivative (Compound 10a) | Sigma-1 (S1R) | Kᵢ = 8.3 nM | researchgate.net |

| Benzimidazole-piperidine derivative (Compound 10b) | Sigma-1 (S1R) | Kᵢ = 3.1 nM | researchgate.net |

Cellular Permeability and Intracellular Distribution Studies (Non-Clinical)

The ability of a compound to cross biological membranes is a critical factor in its potential biological activity. In vitro models, such as the Caco-2 cell line, are widely used to predict intestinal absorption and permeability of drug candidates. mdpi.com

Studies on 2(3H)-benzoxazolone derivatives containing piperidine substituents have shown moderate Caco-2 cell permeability (Papp values of 40-52 nm/sec) but excellent predicted human intestinal absorption (HIA) of over 99%. jmchemsci.comjmchemsci.com These results suggest that mechanisms beyond passive diffusion may contribute to their absorption. jmchemsci.comjmchemsci.com Furthermore, these compounds were predicted to be impermeable to the blood-brain barrier, which is a crucial consideration for avoiding central nervous system side effects. jmchemsci.comjmchemsci.com

The lipophilicity of piperidine derivatives, often expressed as logP or logD, is a key determinant of their permeability. For a series of aminoethyl-substituted piperidine derivatives, experimentally determined logD7.4 values indicated low lipophilicity, which can be advantageous for achieving a good balance between solubility and permeability. d-nb.info Understanding and optimizing these properties are essential steps in the non-clinical evaluation of these compounds.

Table 3: In Silico and In Vitro Permeability Properties of Piperidine Analogs

| Compound Series | Assay/Prediction | Result | Reference |

|---|---|---|---|

| 2(3H)-Benzoxazolone-piperidine derivatives | Caco-2 Permeability (Papp) | 40.43 - 51.80 nm/sec (Moderate) | jmchemsci.com |

| 2(3H)-Benzoxazolone-piperidine derivatives | Human Intestinal Absorption (HIA) | >99% (Predicted) | jmchemsci.com |

| 2(3H)-Benzoxazolone-piperidine derivatives | Blood-Brain Barrier (BBB) Penetration | Impermeable (Predicted) | jmchemsci.com |

| Aminoethyl-substituted piperidines | Lipophilicity (logD₇.₄) | Low lipophilicity observed | d-nb.info |

Investigation of Molecular Mechanisms of Action in Cellular Assays (Excluding Human Cells/Clinical Data)

Cellular assays provide a platform to investigate the molecular mechanisms through which compounds exert their biological effects. In studies using non-human cells or isolated primary cells, piperidine derivatives have been shown to induce specific cellular responses, such as apoptosis.

For example, the treatment of MDA-MB-231 breast cancer cells with benzoxazolone derivatives featuring a piperidine substituent led to DNA fragmentation, a hallmark of apoptosis, as visualized by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. jmchemsci.comjmchemsci.com This suggests that these compounds can activate intracellular apoptotic pathways, potentially through the activation of Ca/Mg-dependent endonucleases. jmchemsci.comjmchemsci.com

In other studies, piperidine derivatives have been shown to affect cell proliferation in various cancer cell lines. d-nb.inforesearchgate.net For instance, the antiproliferative effects of certain aminoethyl-substituted piperidines on A427 lung cancer cells were significantly reduced in the presence of a known σ1 receptor agonist, indicating that their mechanism of action is mediated, at least in part, through the σ1 receptor. d-nb.info Investigations in rodent models have also demonstrated the ability of piperidine-based compounds, in combination with antibodies, to protect against simian-human immunodeficiency virus (SHIV), highlighting their potential in modulating immune responses in a non-human primate model. nih.gov

Ligand-Protein Interaction Analysis through Biophysical Methods (in vitro)

Understanding the precise interactions between a ligand and its protein target at the atomic level is crucial for rational drug design and optimization. Biophysical methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular docking are powerful tools for this purpose.

Molecular Docking: In silico docking studies are frequently used to predict the binding poses of piperidine derivatives within the active sites of their target proteins. These studies have been applied to understand the interactions of piperidine analogs with enzymes like dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE), as well as sigma receptors. researchgate.netnih.govsemanticscholar.org Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of a potent piperidine-based S1R agonist revealed crucial interactions with specific amino acid residues within the receptor's binding pocket. nih.gov

X-ray Crystallography: Co-crystallization of a ligand with its target protein provides definitive, high-resolution information about the binding mode. This technique has been successfully used to elucidate the interactions of piperidine-containing inhibitors with their targets. For instance, the X-ray co-crystal structure of a novel spiropiperidine iminohydantoin inhibitor bound to the BACE-1 enzyme revealed a unique binding mode where the inhibitor interacts with the catalytic aspartate residues via bridging water molecules. researchgate.net Similarly, the crystal structure of a benzimidazolinyl piperidine derivative has been determined, providing precise data on its three-dimensional conformation. researchgate.net

NMR Spectroscopy: NMR is a versatile tool for studying ligand-protein interactions in solution. It can be used to confirm binding, determine binding affinity (dissociation constant, Kd), and map the interaction site on the protein. nih.govuniversiteitleiden.nl Protein-observed NMR experiments, such as chemical shift perturbation (CSP) studies, monitor changes in the protein's signals upon ligand binding. nih.gov Ligand-observed NMR techniques can provide information about the conformation of the ligand when it is bound to the protein, which can be a rich source of information for understanding (de)solvation effects and identifying key interactions like CH-π bonds. biorxiv.org

Computational and Theoretical Studies of 2 Piperidin 2 Yl Cyclopentan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can model the electron distribution to predict molecular orbitals, electrostatic potential, and reactivity descriptors.

For 2-(Piperidin-2-yl)cyclopentan-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and compute its electronic characteristics. rsc.org Such studies on related piperidine (B6355638) derivatives have successfully elucidated their structural and electronic properties. scispace.comresearchgate.netbenthamdirect.com

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map would also be generated, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting non-covalent interactions with biological targets.

Table 1: Illustrative Electronic Properties of this compound (Calculated via DFT) This table presents hypothetical data based on typical values for similar amino alcohol compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |

| Total Energy | -560.12 Hartrees | Ground state energy of the optimized structure |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. This compound has multiple chiral centers and rotatable bonds, leading to a complex conformational landscape.

Molecular Mechanics (MM) , using force fields like AMBER or MMFF, is a computationally efficient method to explore the potential energy surface and identify stable conformers. The cyclopentane (B165970) ring typically adopts envelope or twist conformations, while the piperidine ring exists in a chair conformation with substituents in either axial or equatorial positions. researchgate.netresearchgate.net Studies on cyclopentanol (B49286) have shown that the hydroxyl group can be in an equatorial or axial position on the envelope flap. researchgate.net The relative orientation of the piperidine and cyclopentanol rings would be systematically varied to locate the global energy minimum.

Molecular Dynamics (MD) simulations provide a more dynamic picture. researchgate.net By simulating the molecule's movement over time (typically nanoseconds) in a solvent environment, MD can reveal conformational transitions and the stability of different conformers in solution. rsc.orgresearchgate.net This is crucial as the biologically active conformation may not be the one with the lowest energy in a vacuum.

Table 2: Hypothetical Relative Energies of Key Conformers of (2R,1'R)-2-(Piperidin-2'-yl)cyclopentan-1-ol This table illustrates potential energy differences between stable conformations.

| Conformer Description | Relative Energy (kcal/mol) | Key Features |

| Global Minimum | 0.00 | Intramolecular H-bond (OH to Piperidine N), Equatorial Piperidine |

| Conformer 2 | 1.5 | Intramolecular H-bond, Axial Piperidine |

| Conformer 3 | 2.8 | No Intramolecular H-bond, Equatorial Piperidine |

| Conformer 4 | 4.2 | No Intramolecular H-bond, Axial Piperidine |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Systems)

To understand how this compound might exert a biological effect, molecular docking and dynamics simulations are used to model its interaction with a specific protein target. Piperidine-containing molecules are known to interact with a wide range of receptors and enzymes. mdpi.commdpi.com

Molecular Docking would be the first step. This involves placing the most stable conformers of the ligand into the binding site of a target protein (whose 3D structure is known) and scoring the different poses based on binding affinity. This process predicts the preferred binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations of the ligand-protein complex are performed. These simulations, often on the scale of hundreds of nanoseconds, assess the stability of the predicted binding pose and the dynamics of the interactions over time. nih.gov This can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.

Table 3: Illustrative Docking Results Against a Hypothetical GPCR Target This table presents hypothetical data for the top-ranked docking pose.

| Parameter | Predicted Value | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 3 | OH with Ser105; Piperidine NH with Asp80; Piperidine N with Gln182 |

| Hydrophobic Interactions | 5 | Cyclopentyl ring with Leu95, Val100; Piperidine ring with Phe180 |

| RMSD (after MD) | 1.2 Å | Stability of the ligand pose during simulation |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

DFT calculations can be used to compute vibrational frequencies, which correlate with peaks in an Infrared (IR) spectrum . acs.org More commonly, these calculations are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the molecule, one can predict the chemical shifts. cdnsciencepub.comcdnsciencepub.com Comparing these predicted spectra with experimental data helps to confirm the proposed structure and assign specific signals to the correct atoms, which is particularly useful for complex stereoisomers.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer This table presents hypothetical NMR data. Actual shifts are highly dependent on the solvent and final conformation.

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

| C1 (Cyclopentanol-OH) | 75.5 | Carbon bearing the hydroxyl group |

| C2 (Cyclopentanol-Pip) | 58.2 | Carbon bearing the piperidine substituent |

| C2' (Piperidine-CH) | 60.1 | Carbon linking to the cyclopentanol ring |

| C6' (Piperidine-CH2) | 46.8 | Methylene (B1212753) carbon adjacent to nitrogen |

| C3, C4, C5 (Cyclopentanol) | 22.5 - 35.0 | Other cyclopentane ring carbons |

| C3', C4', C5' (Piperidine) | 24.0 - 28.0 | Other piperidine ring carbons |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on In Vitro Data)

If a series of analogues of this compound were synthesized and tested for a specific biological activity (e.g., IC₅₀ values from an in vitro assay), a Quantitative Structure-Activity Relationship (QSAR) model could be developed. researchgate.nettandfonline.com

Cheminformatics tools would first be used to calculate a wide range of molecular descriptors for each analogue. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area). researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. arabjchem.org A robust QSAR model can predict the activity of new, unsynthesized compounds and provide insights into which molecular features are crucial for activity.

Table 5: Example of a Hypothetical QSAR Model and Descriptors for a Series of Analogues This table illustrates the components of a QSAR study.

| Component | Example |

| QSAR Equation | pIC₅₀ = 0.8 * ClogP - 0.5 * TPSA + 1.2 * (Num_H_Donors) + 2.5 |

| Statistical Validity | r² = 0.85, q² = 0.75 |

| Descriptors Used | |

| ClogP | Calculated LogP (lipophilicity) |

| TPSA | Topological Polar Surface Area |

| Num_H_Donors | Number of Hydrogen Bond Donors |

Bioisosteric Replacement Strategies Guided by Computational Design

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties like potency, selectivity, and metabolic stability. mdpi.com Computational design can guide the selection of appropriate bioisosteres for the piperidine or cyclopentanol moieties in this compound.

For the piperidine ring, which can be a site of metabolic oxidation, a common strategy is to replace it with a more rigid or less metabolically labile scaffold. chemrxiv.org Computational analysis, such as exit vector analysis, can be used to compare the geometry of potential replacements to ensure they maintain the correct orientation of substituents for target binding. researchgate.net Examples of piperidine bioisosteres include spirocycles like 1-azaspiro[3.3]heptane or bridged systems. researchgate.net Similarly, the cyclopentanol ring could be replaced with other cyclic or acyclic linkers to explore different binding interactions or improve physicochemical properties. nih.gov

Table 6: Potential Bioisosteric Replacements for the Piperidine Moiety This table shows examples of bioisosteres and the rationale for their use, based on computational design principles.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Piperidine | 1-Azaspiro[3.3]heptane | Improves metabolic stability, introduces novelty |

| Piperidine | 4H-Dewar Pyridine (B92270) | Rigid scaffold to lock conformation, explores new vector space |

| Piperidine | Pyrrolidine (B122466) | Reduces size and lipophilicity |

| Cyclopentanol | Cyclohexanol | Alters ring pucker and substituent orientation |

| Cyclopentanol | Tetrahydrofuran | Introduces an ether linkage, modifies H-bonding capacity |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

While established methods for synthesizing piperidine (B6355638) and cyclopentanol (B49286) derivatives exist, future research will focus on creating more efficient, stereoselective, and sustainable pathways to 2-(Piperidin-2-yl)cyclopentan-1-ol and its analogs. Current synthetic strategies often involve multi-step processes that may lack the desired efficiency or stereocontrol for large-scale applications.

Future synthetic explorations are expected to include:

Asymmetric Catalysis : The development of catalytic enantioselective methods will be paramount. This includes applying modern synthetic reactions like carbene-catalyzed intramolecular aza-Michael additions (IMAMR) to achieve high yields and excellent enantioselectivity in fewer steps. nih.gov

Biocatalysis : The use of enzymes, such as lipases or alcohol dehydrogenases, could offer highly selective and environmentally benign routes to specific stereoisomers of the target compound. The successful use of lipase (B570770) buffers in the synthesis of related chiral cyclopentanol derivatives underscores the feasibility of this approach. rsc.org

Flow Chemistry : Industrial-scale production could be revolutionized by transitioning from batch processing to continuous flow reactors. This would not only enhance efficiency and yield but also improve safety and process control for the synthesis of this and related amino alcohols.

Novel Cyclization Strategies : Research into new acid-mediated or transition-metal-catalyzed stereoselective intramolecular cyclizations could provide more direct access to the core structure from simpler, acyclic precursors. nih.gov

Exploration of New Catalytic Applications for Chiral Derivatives

The chiral 1,2-amino alcohol motif is a well-established and powerful structural unit in the design of chiral ligands and organocatalysts. The chiral derivatives of this compound are prime candidates for exploration in a wide range of asymmetric transformations.

Future research will likely investigate the application of these chiral derivatives in several key areas:

Asymmetric C-C Bond Formation : As ligands for transition metals or as organocatalysts themselves, these compounds could be highly effective in reactions such as the enantioselective alkylation of aldehydes and imines. researchgate.netnih.gov The rigid cyclopentyl backbone combined with the piperidine ring could impart unique stereochemical control.

Transfer Hydrogenation : Ruthenium complexes bearing chiral amino alcohol ligands are known to be potent catalysts for the asymmetric transfer hydrogenation of ketones. diva-portal.org The specific stereochemistry of this compound derivatives could lead to catalysts with superior activity and enantioselectivity for producing chiral alcohols.

Polymerization Reactions : Structurally similar ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully used with metals like magnesium and zinc for the ring-opening polymerization (ROP) of rac-lactide to produce biodegradable polylactic acid (PLA). rsc.org This opens a significant avenue for using this compound derivatives to create novel catalysts for stereoselective polymerizations, potentially leading to materials with tailored thermal and physical properties.

Table 1: Potential Catalytic Applications for Chiral this compound Derivatives

| Catalytic Reaction | Potential Role of Compound | Rationale / Related System |

| Asymmetric Aldehyde Alkylation | Chiral ligand or organocatalyst | β-amino alcohols are effective catalysts for the addition of organozinc reagents to aldehydes. researchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral ligand for Ru or Rh | Ru(arene)(amino alcohol) complexes are established catalysts for ketone reduction. diva-portal.org |